molecular formula C22H15ClN2 B2879350 4-(4-Chlorophenyl)-3,6-diphenylpyridazine CAS No. 881428-73-5

4-(4-Chlorophenyl)-3,6-diphenylpyridazine

Cat. No. B2879350
CAS RN: 881428-73-5
M. Wt: 342.83
InChI Key: DXKULKZIYPMLOZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3,6-diphenylpyridazine is a chemical compound that has gained attention due to its potential use in scientific research. It is a heterocyclic organic compound that contains a pyridazine ring, which is a six-membered aromatic ring that contains two nitrogen atoms. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine is not fully understood. However, studies have shown that this compound exhibits its activity by interacting with specific targets in the body, including enzymes and receptors. This interaction leads to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Chlorophenyl)-3,6-diphenylpyridazine exhibits various biochemical and physiological effects. One of the most notable effects is its anti-inflammatory activity, which has been attributed to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

4-(4-Chlorophenyl)-3,6-diphenylpyridazine has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency, which allows for the use of lower concentrations in experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the study of the compound's interactions with specific targets in the body, which could lead to the development of more targeted drugs. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, 4-(4-Chlorophenyl)-3,6-diphenylpyridazine is a promising compound that has gained attention in the scientific community due to its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with diphenylacetonitrile in the presence of a base and a catalyst. This reaction results in the formation of an intermediate compound, which is then further reacted with hydrazine hydrate to form the final product.

Scientific Research Applications

4-(4-Chlorophenyl)-3,6-diphenylpyridazine has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. This compound has been shown to exhibit promising activity against various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

4-(4-chlorophenyl)-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2/c23-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)24-25-22(20)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKULKZIYPMLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3,6-diphenylpyridazine

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